physicochemical characteristics of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
physicochemical characteristics of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
An In-depth Technical Guide: Physicochemical Characteristics of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Introduction
In the vanguard of organic electronics and materials science, specific molecular architects—or building blocks—are pivotal for innovation. (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid stands out as one such critical intermediate, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1] Its sophisticated structure, which combines a triphenylamine core with extended biphenyl wings and a reactive boronic acid moiety, provides a unique platform for constructing complex π-conjugated systems with tailored optoelectronic properties.
This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple data sheet. It provides a foundational understanding of the molecule's properties, explains the causality behind characterization choices, and details the self-validating experimental protocols required for its rigorous analysis. Mastering these characteristics is essential for harnessing its full potential in the development of next-generation electronic devices and other advanced applications.
Section 1: Molecular Identity and Core Properties
The foundation of any material's application lies in its fundamental identity. (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a structurally complex molecule whose properties are a direct consequence of its constituent parts: a central nitrogen atom creating a donor core, extensive aromatic systems providing charge transport pathways, and a boronic acid group for versatile chemical functionalization.
Caption: Chemical structure of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid.
Table 1: Core Compound Identifiers and Properties
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid | N/A |
| Synonyms | B-[4-[Bis([1,1'-biphenyl]-4-yl)amino]phenyl]-boronic acid | [1] |
| CAS Number | 943836-24-6 | [1] |
| Molecular Formula | C₃₀H₂₄BNO₂ | [1] |
| Molecular Weight | 441.33 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid/powder. | Inferred from related compounds[2][3] |
| Purity Standard | ≥98.0% (for applications in organic electronics) |[1] |
Section 2: Solubility Profile and Acidity
Solubility
The solubility of this compound is dominated by its large, hydrophobic, and aromatic structure. It is practically insoluble in aqueous solutions.[4][5] Its solubility is significantly higher in common organic solvents, a critical factor for its use in synthesis and thin-film deposition processes.
Expertise & Experience: When selecting a solvent for reactions like Suzuki coupling, a balance must be struck. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often preferred as they effectively dissolve the boronic acid and the reaction partners, facilitating efficient reaction kinetics. For purification via column chromatography, a solvent system with varying polarity, such as a hexane/ethyl acetate or dichloromethane/petroleum ether gradient, is typically employed to isolate the product from reactants and byproducts.[2][4]
Table 2: Predicted Solubility in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Insoluble | Large hydrophobic structure overwhelms the polar boronic acid group.[5] |
| Hexane | Nonpolar | Sparingly Soluble | Limited solubility due to the slight polarity of the N and B(OH)₂ groups. |
| Toluene | Nonpolar Aromatic | Moderately Soluble | π-stacking interactions with the aromatic solvent can enhance solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good general-purpose solvent for large organic molecules. |
| Chloroform | Polar Aprotic | Soluble | Often exhibits high solubility for boronic acids and their esters.[6][7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Excellent solvent for dissolving reagents for organic synthesis.[4] |
| Acetone | Polar Aprotic | Soluble | Ketones generally show high solubility for phenylboronic acids.[7] |
| Ethanol / Methanol | Polar Protic | Sparingly to Moderately Soluble | May form esters with the boronic acid group, affecting solubility. |
Acidity (pKa)
The boronic acid moiety (-B(OH)₂) is a Lewis acid, not a Brønsted-Lowry acid. It accepts a hydroxide ion (OH⁻) from water to form a tetrahedral boronate species, releasing H⁺ and thus lowering the solution pH. The pKa is a measure of this equilibrium and is crucial as it dictates the reactivity of the boronic acid, particularly in diol binding and the conditions required for cross-coupling reactions.[8] While the exact pKa for this specific molecule is not publicly documented, it can be determined experimentally.
Trustworthiness - Self-Validating Protocol for pKa Determination via ¹¹B NMR Spectroscopy This protocol provides a reliable method to determine the pKa by monitoring the chemical shift of the boron atom, which changes significantly between the trigonal acid and the tetrahedral boronate form.[8]
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 40 mM) of the boronic acid in a suitable co-solvent system, such as a 9:1 mixture of methanol-d₄ and D₂O, to ensure solubility across a wide pH range.[8]
-
pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pH of each sample to a different value across a range (e.g., from pH 2 to 12) using microliter additions of dilute DCl or NaOD solutions.
-
pH Measurement: After each addition, accurately measure the pD of the solution using a calibrated pH meter with a glass electrode (pKa ≈ pD - 0.4).
-
NMR Data Acquisition: Acquire a ¹¹B NMR spectrum for each sample. Use a boron-free probe and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Plot the observed ¹¹B chemical shift (δ) as a function of the measured pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid. The self-validating nature of this method comes from the clear, observable shift from one distinct boron environment to another, providing a direct measure of the equilibrium.
Section 3: Spectroscopic and Spectrometric Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex, with multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the three distinct phenyl systems. The two protons of the -B(OH)₂ group will likely appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show a large number of signals corresponding to the 30 carbon atoms. Carbons directly attached to the nitrogen atom will be shifted downfield. The carbon atom bonded to the boron (ipso-carbon) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
Authoritative Grounding - Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[2] Chloroform-d is often used, but DMSO-d₆ may be required if solubility is an issue.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is critical for resolving the complex aromatic region.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (≥1024) and a longer relaxation delay may be necessary.
-
Structural Confirmation: For unambiguous assignment of signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, thereby validating the chemical formula.
Expertise & Experience: For a large, non-volatile molecule like this, soft ionization techniques are required to prevent fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice.[2][9] High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) analyzers, is crucial as it provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the molecular formula.[2]
Trustworthiness - Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Mass Analysis: Perform the analysis on a Q-TOF or Orbitrap mass spectrometer to achieve high mass accuracy.
-
Formula Validation: Use the instrument's software to compare the measured accurate mass with the theoretical mass calculated for the expected formula (C₃₀H₂₄BNO₂). A mass error of less than 5 ppm provides high confidence in the assigned formula.
Photophysical Properties (UV-Vis Absorption and Photoluminescence)
Given its intended use in OLEDs, understanding the interaction of this molecule with light is paramount. The extended π-conjugation across the triphenylamine and biphenyl units suggests strong absorption in the UV or near-UV region and potential fluorescence.
-
UV-Vis Absorption: The absorption spectrum is expected to show intense bands corresponding to π-π* electronic transitions within the aromatic system.
-
Photoluminescence (PL): Upon excitation at an absorption maximum, the molecule is likely to exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are critical parameters that determine its suitability as an emissive material or host in an OLED device.
Caption: Standard workflow for characterizing the photophysical properties of the molecule.
Authoritative Grounding - Protocol for Optical Measurements
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., THF, DCM).[2] Ensure the solvent does not absorb or fluoresce in the region of interest.
-
Degassing: Degas the solution by bubbling with an inert gas like nitrogen or argon for several minutes to remove dissolved oxygen, which can quench fluorescence.[2]
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λ_max).
-
Fluorescence Measurement: Using a spectrofluorometer, set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. Record the emission spectrum.
-
Quantum Yield and Lifetime: Determine the fluorescence quantum yield using a relative method with a known standard (e.g., quinine sulfate) or an absolute method with an integrating sphere.[2] Measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Section 4: Structural and Thermal Analysis
Single-Crystal X-ray Diffraction
While NMR provides connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular packing in the solid state. This information is invaluable for understanding structure-property relationships and for computational modeling.
Expertise & Experience - Protocol for Crystal Growth Obtaining diffraction-quality single crystals is often the most challenging step. A reliable method is slow evaporation.[2]
-
Solvent Selection: Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., THF/ethanol, DCM/hexane) in a clean vial.[2]
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate very slowly over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
-
Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software (e.g., SHELX).
Thermal Stability (TGA/DSC)
For materials used in electronic devices, which operate at elevated temperatures, thermal stability is a critical performance metric.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as the melting point (Tm) and glass transition temperature (Tg).
Trustworthiness - Protocol for Thermal Analysis
-
Sample Preparation: Place a small amount of the powdered sample (3-5 mg) into an aluminum TGA or DSC pan.
-
Instrument Setup: Place the pan in the TGA or DSC furnace.
-
TGA Measurement: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C). Record the weight loss versus temperature.
-
DSC Measurement: Heat the sample under nitrogen at a controlled rate (e.g., 10 °C/min). Record the heat flow to identify endothermic (melting) or exothermic (decomposition) events. A second heating cycle is often performed to determine the glass transition temperature.
Section 5: Reactivity and Application Context
The utility of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is defined by the reactivity of its boronic acid group, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][4] This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing chemists to "stitch" together aromatic fragments to build larger, functional molecules for OLEDs and other applications.
Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
This reactivity allows for the rational design of materials where the core properties of the triphenylamine unit (hole transport) can be combined with the properties of the coupled aryl group (e.g., electron transport or light emission), leading to highly efficient OLED devices.
Conclusion
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a high-value, multifunctional building block whose utility is deeply rooted in its physicochemical properties. Its poor aqueous solubility but good solubility in organic solvents dictates its processing conditions. Its spectroscopic signatures provide a fingerprint for identity and purity verification. Its thermal stability underpins its viability in device fabrication, and its chemical reactivity enables the synthesis of a vast array of complex organic materials. The protocols and insights provided in this guide serve as a rigorous framework for researchers to validate this compound, ensuring its effective and reliable application in the pursuit of next-generation materials and technologies.
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